N-(2-Methylprop-2-enyl)pyridin-2-amine
Description
N-(2-Methylprop-2-enyl)pyridin-2-amine is a pyridine derivative featuring a 2-methylprop-2-enyl (isoprenyl) substituent attached to the pyridin-2-amine scaffold. The isoprenyl group in this compound may influence lipophilicity, metabolic stability, and binding interactions, similar to other alkyl or aryl substituents discussed in the literature.
Properties
CAS No. |
139944-60-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11) |
InChI Key |
BMZHCORRDXJHIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CNC1=CC=CC=N1 |
Canonical SMILES |
CC(=C)CNC1=CC=CC=N1 |
Synonyms |
2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Oxadiazole Derivatives (1c, 1f, 1g): These compounds demonstrated selective cytotoxicity against the HOP-92 non-small cell lung cancer line at 10 µM, attributed to their oxadiazole core and halogenated aryl groups .
- FAK Inhibitors (Compounds 12–17): Derivatives with dimethylaminoethyl and alkyl/aryl groups (e.g., compound 13 ) showed moderate FAK inhibition, critical for anti-angiogenic effects in cancer therapy.
Antimicrobial Activity
- Schiff Bases: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine (II) exhibited solvent-dependent activity, with stronger inhibition in DMF due to keto-enol tautomerism .
Kinase Inhibition
- Imidazole Derivatives: Compound 44 (4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine) inhibited JNK3 with nanomolar potency and showed metabolic stability, highlighting the role of heterocyclic substituents .
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